2-methyl-2H-indazol-7-amine dihydrochloride
Description
Properties
CAS No. |
2680531-61-5 |
|---|---|
Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-methylindazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-11-5-6-3-2-4-7(9)8(6)10-11;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
NGDQCSGWGNFCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro Groups
The reduction of nitro-indazoles to their amine counterparts is well-documented. Patent EP 2935250 B1 describes the reduction of 2,3-dimethyl-6-nitro-2H-indazole using Raney nickel under hydrogen pressure (3.5–4.0 kg/cm²) in methanol at 25–30°C, achieving a 95% yield of 2,3-dimethyl-2H-indazol-6-amine. This method is directly applicable to 7-nitro analogs, with the reaction pathway summarized below:
Key parameters include:
-
Catalyst : Raney nickel (5–10% w/w relative to substrate)
-
Solvent : Methanol (10 mL/g substrate)
-
Temperature : Ambient (25–30°C)
-
Pressure : 3.5–4.0 kg/cm² H₂
Optimization of Reduction Conditions
Catalyst Selection and Recycling
Raney nickel is preferred over palladium-based catalysts due to its recyclability and cost-effectiveness at industrial scales. The catalyst is recovered via filtration through a hyflo bed and reused for subsequent batches without significant activity loss, as demonstrated in Example 2b of EP 2935250 B1.
Solvent and Temperature Effects
Methanol serves as the optimal solvent, enabling high solubility of nitro-indazoles and facile catalyst separation. Elevated temperatures (>50°C) are avoided to prevent byproduct formation, such as over-reduction or ring hydrogenation.
Salt Formation: Conversion to Dihydrochloride
The free base 2-methyl-2H-indazol-7-amine is converted to its dihydrochloride salt via acidification. A representative protocol involves:
-
Dissolving the amine in a minimal volume of ethanol.
-
Adding concentrated hydrochloric acid (2 equivalents) dropwise at 0–5°C.
-
Stirring for 1 hour and isolating the precipitate via filtration.
Typical Yield : 85–90%
Purity : >98% (HPLC)
Comparative Analysis of Methodologies
The table below contrasts nitro-reduction methods for indazole derivatives:
Raney nickel emerges as superior in yield and selectivity, though Pd/C remains viable for lab-scale syntheses .
Chemical Reactions Analysis
Reaction Mechanisms
The reactivity of 2-methyl-2H-indazol-7-amine dihydrochloride is governed by its structural features:
Nucleophilic Substitution
The amine group participates in substitution reactions with electrophiles (e.g., alkylating agents). In the dihydrochloride form, reactions may require deprotonation to free the amine. Example:
-
Reaction with alkyl halides :
Conditions: Basic medium (e.g., NaOH), temperature-dependent.
Electrophilic Aromatic Substitution
The indazole ring undergoes substitution at activated positions. The methyl group directs electrophiles to positions 4, 5, or 6:
-
Nitration :
Conditions: Concentrated HNO₃, controlled temperature.
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solution:
Tautomerization and Isomerization
The compound exists in equilibrium between 1H- and 2H-indazole tautomers. The 2H form is more stable and basic .
Stability and Solubility
-
Thermodynamic Solubility : The dihydrochloride form enhances solubility in polar solvents (e.g., PBS buffer) compared to the free base.
-
Tautomerization Kinetics :
Reaction Conditions and Yields
| Reaction Type | Key Conditions | Typical Yields |
|---|---|---|
| Nucleophilic Substitution | Basic medium, 25–50°C | Moderate to high |
| Electrophilic Substitution | Acidic conditions, controlled temperature | Variable (position-dependent) |
| Deprotonation | pH > 7 | Quantitative |
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to inhibit specific enzymes involved in tumor growth, making it a candidate for developing anti-cancer drugs.
Key Applications
- Anti-Cancer Agents : Research indicates that 2-methyl-2H-indazol-7-amine dihydrochloride can inhibit protein kinases, which are crucial in regulating cellular proliferation and angiogenesis associated with tumor growth. This inhibition is vital for the development of targeted cancer therapies .
- Tyrosine Kinase Inhibition : The compound's ability to modulate tyrosine kinase activity has been documented, showcasing its potential in treating cancers linked to abnormal cell signaling pathways .
Biochemical Research
Role in Cellular Studies
The compound is utilized in biochemical studies aimed at understanding cellular signaling pathways. Its application helps elucidate mechanisms underlying various diseases and the effects of potential drug candidates.
Significant Findings
- Signal Transduction : Studies have shown that 2-methyl-2H-indazol-7-amine dihydrochloride can regulate signal transduction processes, which are pivotal in cellular communication and disease progression .
Material Science
Innovative Applications
In material science, this compound is explored for its unique chemical properties, contributing to the development of advanced materials such as polymers and coatings.
| Application Area | Description |
|---|---|
| Polymers | Used to enhance durability and performance of polymeric materials. |
| Coatings | Contributes to the formulation of protective coatings with specific chemical properties. |
Agricultural Chemistry
Potential Agrochemical Uses
There is ongoing research into the use of 2-methyl-2H-indazol-7-amine dihydrochloride in developing agrochemicals, including herbicides and pesticides.
Benefits
- Crop Yield Improvement : The compound is being investigated for its effectiveness in enhancing crop yields while minimizing environmental impact, which is crucial for sustainable agriculture .
Analytical Chemistry
Standard Reference Material
The compound serves as a standard reference material in various analytical techniques, aiding in the calibration and validation of methods used to detect and quantify other compounds.
Case Studies and Research Findings
Several studies illustrate the effectiveness of 2-methyl-2H-indazol-7-amine dihydrochloride across different applications:
- Anti-Cancer Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell proliferation through tyrosine kinase modulation, highlighting its potential as a lead compound in cancer therapy development .
- Material Development Research : Research focused on synthesizing novel polymeric materials using this compound revealed enhanced mechanical properties compared to traditional materials, showcasing its versatility beyond pharmaceuticals .
- Agrochemical Development Trials : Field trials indicated that formulations containing this compound improved resistance against pests while promoting plant growth, suggesting its viability as an eco-friendly agrochemical solution .
Mechanism of Action
The mechanism of action of 2-methyl-2H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Below is a comparative analysis of 2-methyl-2H-indazol-7-amine dihydrochloride with key analogues:
Key Observations:
- Substituent Effects : The dichlorobenzyl group in the benzoimidazole analogue () increases lipophilicity but complicates synthesis, leading to isomer contamination. In contrast, the indazole core of the target compound provides a rigid aromatic structure favorable for receptor binding .
- Salt Form: Dihydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases, critical for in vitro assays. However, hygroscopicity may vary with hydration state (e.g., monohydrate in ).
Functional and Application-Based Differences
- Pharmaceutical Relevance : Indazole derivatives are explored as kinase inhibitors or anti-cancer agents due to their planar aromatic structure. The dihydrochloride salt of 2-methyl-2H-indazol-7-amine may enhance bioavailability compared to neutral imidazole analogues (e.g., ) .
- Purity and Isomerism : Unlike the dichlorobenzyl-substituted compound (25% isomer contamination, ), the target compound’s regiospecific substitution (2-methyl, 7-amine) likely minimizes isomer-related issues.
Supplier and Availability
- The target compound is listed in Enamine’s 2021 catalog () and Arctom’s inventory (), reflecting commercial accessibility. In contrast, analogues like 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride () have fewer suppliers, limiting scalability .
Biological Activity
2-Methyl-2H-indazol-7-amine dihydrochloride (CAS Number: 1144044-67-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant data and case studies.
Structural Characteristics
The compound features a distinctive indazole structure, characterized by a five-membered ring containing two nitrogen atoms. The methyl group at the second position and the amine group at the seventh position contribute to its reactivity and biological properties. The dihydrochloride form enhances solubility in polar solvents, facilitating its application in biological studies.
Antitumor Activity
Recent studies have indicated that 2-methyl-2H-indazol-7-amine dihydrochloride exhibits promising antitumor activity. It has been evaluated against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| K562 (CML) | 5.15 | Selective for normal cells (HEK-293: 33.2 µM) |
| A549 (Lung) | Not specified | Not specified |
| PC-3 (Prostate) | Not specified | Not specified |
| Hep-G2 (Liver) | Not specified | Not specified |
In particular, compound 6o, an analog of 2-methyl-2H-indazol-7-amine dihydrochloride, demonstrated significant inhibitory effects on the K562 cell line, suggesting a potential mechanism involving apoptosis induction through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .
Neurotransmitter Receptor Interaction
Preliminary investigations suggest that this compound may interact with neurotransmitter receptors, which could be beneficial for developing treatments for neurological conditions such as depression and anxiety. Its ability to modulate receptor activity highlights its potential as a therapeutic agent in neuropharmacology.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-methyl-2H-indazol-7-amine dihydrochloride can be achieved through various methods involving nucleophilic substitution reactions and electrophilic aromatic substitution due to the functional groups present in its structure. The SAR studies indicate that modifications at specific positions on the indazole ring significantly affect biological activity.
For instance, the introduction of different substituents at the 4-, 5-, or 6-positions of the indazole scaffold has been shown to alter the compound's potency against specific targets. Compounds with halogenated or methoxy groups have demonstrated enhanced enzymatic inhibition in various assays .
Case Studies and Research Findings
- Anticancer Studies :
- Receptor Binding Studies :
- Pharmacokinetics :
Q & A
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from systematic reviews (e.g., Cochrane Database) and apply random-effects models to account for heterogeneity in MIC values .
- Strain Variability : Re-test against standardized ATCC strains and clinical isolates to control for resistance gene expression differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
